trans-1-(Boc-amino)-2-aminocyclobutane HCl

Description

Properties

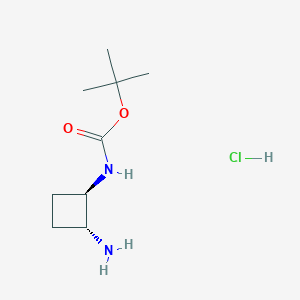

Molecular Formula |

C9H19ClN2O2 |

|---|---|

Molecular Weight |

222.71 g/mol |

IUPAC Name |

tert-butyl N-[(1R,2R)-2-aminocyclobutyl]carbamate;hydrochloride |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6(7)10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H/t6-,7-;/m1./s1 |

InChI Key |

LKVSVLOXMVTZHJ-ZJLYAJKPSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1N.Cl |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC1N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Cyclobutane Derivatives

The synthesis of cyclobutane derivatives typically involves the formation of the cyclobutane ring followed by the introduction of functional groups. For trans-1-(tert-Butoxycarbonyl Amino)-2-Aminocyclobutane Hydrochloride , the process might involve:

Ring Formation : The cyclobutane ring can be formed through various methods, such as the cycloaddition of alkenes or the rearrangement of bicyclic compounds.

Introduction of Amino Groups : Once the ring is formed, amino groups can be introduced through nucleophilic substitution reactions or reductive amination.

Protection with tert-Butoxycarbonyl (Boc) Group : The Boc group is introduced to protect the amino group during further reactions. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Analytical Data

For compounds like trans-1-(tert-Butoxycarbonyl Amino)-2-Aminocyclobutane Hydrochloride , analytical data typically includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and stereochemistry of the compound. For example, $${}^{1}$$H NMR and $${}^{13}$$C NMR can provide detailed information about the molecular structure.

Mass Spectrometry (MS) : Provides molecular weight and fragmentation patterns, confirming the identity of the compound.

Infrared (IR) Spectroscopy : Helps identify functional groups present in the molecule.

Research Findings and Applications

Cyclobutane derivatives, including those with amino and Boc-protected groups, are valuable intermediates in organic synthesis. They can be used in the preparation of pharmaceuticals, agrochemicals, and other biologically active compounds. The specific compound trans-1-(tert-Butoxycarbonyl Amino)-2-Aminocyclobutane Hydrochloride could serve as a building block for more complex molecules through peptide coupling reactions or other transformations.

Data Table: General Synthesis Steps for Cyclobutane Derivatives

| Step | Reaction | Reagents | Conditions |

|---|---|---|---|

| 1. Ring Formation | Cycloaddition or Rearrangement | Alkenes or Bicyclic Compounds | High Temperature, Catalysts |

| 2. Introduction of Amino Group | Nucleophilic Substitution or Reductive Amination | Ammonia or Amine Sources | Basic Conditions, High Pressure |

| 3. Protection with Boc Group | Reaction with Boc2O | Di-tert-butyl Dicarbonate, Triethylamine | Room Temperature, Inert Atmosphere |

| 4. Conversion to Hydrochloride Salt | Deprotection with TFA, Salt Formation | Trifluoroacetic Acid, Hydrochloric Acid | Room Temperature, Evaporation |

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, typically using HCl or trifluoroacetic acid (TFA). The mechanism involves:

-

Protonation of the carbamate oxygen.

-

Elimination of the tert-butyl cation, forming a carbamic acid intermediate.

-

Decarboxylation to release CO₂ and generate the free primary amine.

Key Conditions

| Acid | Solvent | Temperature | Yield |

|---|---|---|---|

| HCl (4 M) | Dioxane | 25°C | >95% |

| TFA | CH₂Cl₂/Et₃SiH | 0°C | 77% |

Deprotection with HCl is preferred for scalability, while TFA is used in tandem with reducing agents like Et₃SiH to prevent side reactions .

Acylation and Peptide Coupling

The deprotected primary amine undergoes acylation to form amides or peptide bonds. In a representative synthesis :

-

N-Acylation with lauroyl chloride (C₁₁H₂₃COCl) in CH₂Cl₂ at 0°C yields a lauroyl-derivatized cyclobutane (77% yield).

-

Ester Hydrolysis with 0.25 M NaOH produces the carboxylic acid derivative (95% yield).

Applications

-

Forms bioactive peptide analogs mimicking natural amino acids.

-

Enables incorporation into surfactants with distinct aggregation behaviors (e.g., trans isomers form larger micelles than cis) .

Cyclobutane Ring Functionalization

The strained cyclobutane ring participates in C–H activation and cross-coupling reactions:

Palladium-Catalyzed Arylation

| Entry | Conditions | Product Ratio (Mono:Di) | Yield |

|---|---|---|---|

| 1 | Pd(OAc)₂, Ag₂CO₃, HFIP, 110°C | 20:1 | 51% |

| 2 | Pd(OAc)₂, Ag₂CO₃, TFE, 110°C | 5:1 | 30% |

Hexafluoro-2-propanol (HFIP) suppresses over-arylation by stabilizing intermediates through hydrogen bonding .

Stereochemical Influence on Reactivity

The trans configuration confers distinct steric and electronic properties:

Comparative Aggregation Behavior

| Isomer | Micellar Radius (nm) | Aggregation Number |

|---|---|---|

| trans | 2.1 | 51 |

| cis | 1.7 | 29 |

Trans isomers exhibit enhanced stability in aqueous media due to reduced ring strain and optimized hydrophobic interactions .

Comparative Reactivity with Related Compounds

| Compound | Reactivity Profile |

|---|---|

| 1-Aminocyclobutane-1-carboxylic acid | Participates in peptide synthesis but lacks Boc-directed selectivity |

| Cis-2-aminocyclobutane derivatives | Lower thermal stability and reduced micellar aggregation |

| Cyclopentane/cyclohexane analogs | Reduced ring strain; slower C–H activation kinetics |

The Boc group in trans-1-(Boc-amino)-2-aminocyclobutane HCl enables sequential functionalization, making it superior for targeted synthesis .

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Plays a role in the development of new synthetic methodologies.

Biology:

- Utilized in the study of enzyme mechanisms and protein interactions.

- Serves as a building block for the synthesis of biologically active peptides.

Medicine:

- Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry:

- Employed in the production of fine chemicals and pharmaceuticals.

- Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of trans-1-(Boc-amino)-2-aminocyclobutane HCl involves its interaction with various molecular targets. The Boc-protected amino group can be selectively deprotected under mild acidic conditions, allowing the free amino group to participate in further chemical reactions. This selective deprotection is crucial in peptide synthesis, where precise control over functional group reactivity is required .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclobutane Derivatives with Varied Substituents

Table 1: Key Cyclobutane-Based Analogs

Key Observations :

- Fluorinated Analogs: Compounds like 1-Amino-3,3-difluorocyclobutane-1-carboxamide HCl introduce fluorine atoms to improve lipophilicity and resistance to oxidative metabolism, making them superior for in vivo applications compared to the non-fluorinated target compound .

- Boc-Protected vs. Free Amines: Unlike the target compound, analogs such as 1-(Boc-amino)-8-azaspiro[4.5]decane HCl () incorporate spirocyclic systems, which offer distinct conformational profiles for CNS drug design .

Ring Size and Conformational Flexibility

Table 2: Impact of Ring Size on Physicochemical Properties

Key Observations :

- Cyclopropane Analogs: The 3-membered ring in 1-(Boc-Amino)cyclopropanecarboxylic acid () exhibits higher ring strain, limiting stability but enabling unique reactivity in click chemistry .

- Cyclohexane Derivatives: Compounds like (2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid HCl () benefit from reduced strain and enhanced solubility, making them preferable for oral drug formulations .

Commercial Availability and Cost

While direct pricing data for the target compound is unavailable, analogs like 1-Amino-3,3-difluorocyclobutane-1-carboxamide HCl () and 3-Azaspiro[5.5]undecane HCl () are priced between $200–$600 per 100 mg, suggesting a comparable range for the target compound . Suppliers such as ChemScene () list cyclobutane derivatives as "On Stock," indicating industrial relevance .

Biological Activity

Trans-1-(Boc-amino)-2-aminocyclobutane hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural features and biological activity. This article delves into the compound's biological properties, synthesis, and potential applications, supported by data tables and relevant research findings.

Structural Characteristics

Trans-1-(Boc-amino)-2-aminocyclobutane HCl is characterized by its bicyclic structure, which includes a cyclobutane ring and a tert-butyloxycarbonyl (Boc) protecting group. This configuration allows the compound to mimic natural amino acids, making it suitable for peptide synthesis and drug design.

Synthesis

The synthesis of this compound typically involves several multi-step processes that provide control over stereochemistry and functional groups. The general synthetic route includes:

- Formation of the Cyclobutane Ring : Utilizing cycloaddition reactions.

- Introduction of the Boc Group : Protecting the amino group to facilitate further reactions.

- Hydrochloride Salt Formation : Enhancing solubility and stability.

This synthetic strategy not only yields the desired compound but also allows for the preparation of various derivatives with potentially enhanced biological activities.

Peptide Synthesis

Research indicates that this compound plays a significant role in peptide synthesis due to its ability to mimic amino acids. It has been shown to facilitate the formation of bioactive peptides, which are crucial in therapeutic applications.

Cytotoxic Properties

Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines. For instance, preliminary assays indicate that certain analogs can induce apoptosis in cancer cells, suggesting their potential as anti-cancer agents .

Interaction Studies

This compound has been evaluated for its binding affinity with various biological targets, including enzymes and receptors involved in cellular signaling pathways. These interactions are critical for understanding its pharmacological potential. For example, compounds derived from this structure have shown promise in modulating enzyme activity, which could lead to therapeutic applications .

Comparative Analysis

A comparative analysis of this compound with structurally similar compounds reveals unique features that may contribute to its biological activity:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Aminocyclobutane-1-carboxylic acid | Amino Acid | Contains a carboxylic acid group |

| Cis-2-Aminocyclobutane-1-carboxylic acid | Amino Acid | Different stereochemistry affecting activity |

| 2-Aminocyclopentane-1-carboxylic acid | Amino Acid | Five-membered ring structure |

| 2-Aminocyclohexane-1-carboxylic acid | Amino Acid | Six-membered ring structure |

The distinct trans configuration of this compound, along with its Boc protecting group, allows for versatile modifications that can enhance its reactivity and biological interactions compared to other amino acids.

Case Studies

Several studies have focused on the application of this compound in drug discovery:

- Anti-Cancer Activity : A study demonstrated that derivatives of this compound could inhibit cell proliferation in various cancer cell lines, with IC50 values indicating significant potency against specific targets .

- Protease Inhibition : Another investigation highlighted its role as a non-canonical amino acid in protease research, showing that it could be incorporated into peptide sequences to improve protease inhibition efficiency .

- Neutron Capture Therapy : Recent findings suggest that amino acid-based compounds like this compound may serve as effective boron carriers in boron neutron capture therapy (BNCT), enhancing tumor targeting capabilities .

Q & A

Basic: What are the standard synthetic routes for preparing trans-1-(Boc-amino)-2-aminocyclobutane HCl, and how is its structure validated?

Answer:

The synthesis typically involves Boc protection of the primary amine, followed by cyclization and acid-mediated deprotection. For example, Boc-protected intermediates are synthesized via nucleophilic substitution or coupling reactions, followed by cyclobutane ring formation using [2+2] photocycloaddition or ring-closing metathesis. Final deprotection with HCl yields the hydrochloride salt. Structural validation employs:

- 1H/13C NMR to confirm regiochemistry and stereochemistry (e.g., coupling constants for trans-configuration) .

- Chiral HPLC to verify enantiomeric purity (>99% in some protocols) .

- Mass spectrometry (MS) for molecular weight confirmation .

Advanced: How can researchers ensure stereochemical purity during synthesis, particularly for the trans-configuration?

Answer:

Stereochemical control is critical. Methods include:

- Chiral auxiliaries or catalysts to direct cyclobutane ring formation.

- Kinetic resolution during crystallization or chromatography (e.g., diastereomeric salt formation with chiral acids) .

- Post-synthesis analysis via chiral HPLC with a cellulose-based column to separate enantiomers. Retention time comparisons with known standards are essential .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR spectroscopy : 1H/13C NMR identifies functional groups (Boc, NH2) and trans-configuration via vicinal coupling constants (J = 8–12 Hz for cyclobutane protons) .

- Infrared (IR) spectroscopy : Confirms Boc group (C=O stretch ~1690 cm⁻¹) and NH/OH stretches .

- High-resolution MS (HRMS) : Validates molecular formula and isotopic patterns .

Advanced: How should researchers resolve contradictory NMR data for cyclobutane derivatives?

Answer:

Contradictions may arise from dynamic effects or solvent interactions. Strategies:

- Variable-temperature NMR : Identifies conformational exchange (e.g., ring puckering) by observing coalescence of signals at higher temperatures .

- Deuterated solvents : Reduce signal splitting from protic solvents.

- Computational modeling : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian or ORCA) .

Advanced: What methodologies optimize the stability of the Boc group in acidic or basic conditions?

Answer:

The Boc group is acid-labile but stable under basic conditions. For controlled deprotection:

- TFA/CH2Cl2 (1:4 v/v) : Efficiently removes Boc without side reactions (30 minutes, room temperature) .

- Stability testing : Monitor degradation via HPLC under varying pH (e.g., pH 2–10 buffers) to identify optimal storage conditions .

Advanced: How can this compound be applied in designing conformationally constrained peptides?

Answer:

The cyclobutane scaffold imposes rigidity, making it useful for:

- Beta-peptide mimics : Enhances metabolic stability and binding affinity .

- GPCR ligands : Cyclic constraints improve selectivity (e.g., angiotensin receptor analogs) .

- Methodology : Incorporate via solid-phase peptide synthesis (SPPS) using Fmoc-protected derivatives, followed by on-resin cyclization .

Advanced: What experimental design principles address low yields in cyclobutane ring formation?

Answer:

Low yields often stem from ring strain or competing pathways. Mitigation strategies:

- Photochemical [2+2] cycloaddition : Use UV light (254 nm) with triplet sensitizers (e.g., acetophenone) to enhance regioselectivity .

- Microwave-assisted synthesis : Accelerates reactions, reducing side-product formation .

- Catalytic systems : Transition-metal catalysts (e.g., Ru-based) for ring-closing metathesis .

Basic: What are the key safety and waste management protocols for handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid HCl exposure.

- Waste segregation : Collect organic waste (e.g., TFA, DCM) separately for neutralization and disposal via licensed facilities .

- Ventilation : Use fume hoods during synthesis to mitigate acid vapor inhalation .

Advanced: How does the cyclobutane ring influence the compound’s solubility and bioavailability?

Answer:

- Solubility : The rigid ring reduces solubility in polar solvents; co-solvents (DMSO/water mixtures) or salt forms (e.g., HCl) improve dissolution .

- Bioavailability : Cyclobutane enhances membrane permeability but may reduce metabolic stability. In vitro assays (e.g., Caco-2 permeability) are recommended for preclinical profiling .

Advanced: What strategies validate the compound’s role in modulating enzymatic activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.